molecular formula C16H24N4O B6798930 (2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone

(2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone

Cat. No.: B6798930
M. Wt: 288.39 g/mol
InChI Key: OJIZTKGSODPFQY-UHFFFAOYSA-N
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Description

(2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone: is a synthetic organic compound characterized by its unique structural features, including cyclopropyl and azetidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of Cyclopropyl Groups: Cyclopropyl groups are introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Triazole Formation:

    Final Coupling: The final step involves coupling the azetidine and triazole moieties using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, facilitated by reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or triazoles.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dicyclopropylazetidin-1-yl)-(3-ethyl-5-methyltriazol-4-yl)methanone
  • (2,3-Dicyclopropylazetidin-1-yl)-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-2-yl]methanone
  • 1-(2,3-Dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)ethanone

Uniqueness

Compared to similar compounds, (2,3-Dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone stands out due to its specific combination of cyclopropyl, azetidinyl, and triazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,3-dicyclopropylazetidin-1-yl)-(5-methyl-1-propan-2-yltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-9(2)20-10(3)14(17-18-20)16(21)19-8-13(11-4-5-11)15(19)12-6-7-12/h9,11-13,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIZTKGSODPFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C(C)C)C(=O)N2CC(C2C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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